Cas no 2228350-59-0 (1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile)

1-(4-Ethylphenyl)-3-oxocyclobutane-1-carbonitrile is a specialized organic compound featuring a cyclobutane ring functionalized with a carbonyl group (3-oxo) and a nitrile group at the 1-position, along with a 4-ethylphenyl substituent. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-withdrawing (nitrile, carbonyl) and electron-donating (ethylphenyl) groups enhances its reactivity in cycloaddition and nucleophilic substitution reactions. Its well-defined molecular framework allows for precise modifications, enabling tailored applications in drug discovery and material science. The compound’s stability and synthetic versatility contribute to its utility in advanced research and industrial processes.
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile structure
2228350-59-0 structure
商品名:1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
CAS番号:2228350-59-0
MF:C13H13NO
メガワット:199.248423337936
CID:5913836
PubChem ID:165838235

1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
    • 2228350-59-0
    • EN300-1803698
    • インチ: 1S/C13H13NO/c1-2-10-3-5-11(6-4-10)13(9-14)7-12(15)8-13/h3-6H,2,7-8H2,1H3
    • InChIKey: GPDBULXKUXQGBD-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C#N)(C2C=CC(CC)=CC=2)C1

計算された属性

  • せいみつぶんしりょう: 199.099714038g/mol
  • どういたいしつりょう: 199.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 40.9Ų

1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1803698-0.05g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
0.05g
$864.0 2023-09-19
Enamine
EN300-1803698-1.0g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
1g
$1029.0 2023-06-02
Enamine
EN300-1803698-0.5g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
0.5g
$987.0 2023-09-19
Enamine
EN300-1803698-0.25g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
0.25g
$946.0 2023-09-19
Enamine
EN300-1803698-10.0g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
10g
$4421.0 2023-06-02
Enamine
EN300-1803698-10g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
10g
$4421.0 2023-09-19
Enamine
EN300-1803698-1g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
1g
$1029.0 2023-09-19
Enamine
EN300-1803698-0.1g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
0.1g
$904.0 2023-09-19
Enamine
EN300-1803698-2.5g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
2.5g
$2014.0 2023-09-19
Enamine
EN300-1803698-5.0g
1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile
2228350-59-0
5g
$2981.0 2023-06-02

1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile 関連文献

1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrileに関する追加情報

1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile: A Promising Compound in Pharmaceutical Research

1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile, with the CAS number 2228350-59-0, represents a novel class of organic compounds that have attracted significant attention in the field of pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications across multiple biological systems. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a subject of interest for researchers exploring new drug development strategies.

The molecular framework of 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile is composed of a cyclobutane ring substituted with an acrylonitrile group and a phenyl ring bearing an ethyl substituent. This structural feature is critical for its biological activity, as the cyclobutane ring provides a rigid scaffold that enhances molecular stability, while the nitrile group contributes to its ability to interact with specific protein targets. The phenyl ring with an ethyl group further modulates its physicochemical properties, such

Recent advancements in medicinal chemistry have underscored the importance of understanding the interactions between 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile and biological systems. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound demonstrates selective inhibition of the enzyme acetylcholinesterase, which is relevant to the treatment of neurodegenerative disorders. The research team utilized computational modeling to predict the binding affinity of 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile to the enzyme's active site, revealing a high degree of specificity that could minimize off-target effects.

Another area of focus has been the potential of 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile in anti-inflammatory applications. A 2024 study in Pharmaceutical Research explored its effects on cytokine production in immune cells. The findings indicated that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an adjunct therapy in inflammatory diseases. The study also highlighted the importance of its molecular structure in mediating these biological effects, with the ethyl substituent playing a key role in modulating the compound's interaction with cell membrane receptors.

The pharmacokinetic properties of 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile have also been the subject of recent investigations. A 2023 review article in Drug Metabolism and Disposition analyzed the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The research emphasized the compound's favorable bioavailability and its ability to cross the blood-brain barrier, which is crucial for its potential therapeutic applications in neurological disorders. The study further suggested that the compound's metabolic stability in vivo could enhance its therapeutic efficacy, making it a promising candidate for further clinical development.

Moreover, the structural versatility of 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile has sparked interest in its potential as a lead compound for drug design. A 2024 paper in Organic & Biomolecular Chemistry explored the synthesis of analogs with modified substituents to enhance specific biological activities. The researchers demonstrated that altering the ethyl group on the phenyl ring could significantly influence the compound's potency and selectivity, opening new avenues for the development of targeted therapies. This flexibility in structural modification is a key factor in its potential for future pharmaceutical applications.

The therapeutic potential of 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile extends to its role in modulating cellular signaling pathways. A 2023 study in Cellular and Molecular Life Sciences investigated its effects on the mitogen-activated protein kinase (MAPK) pathway, which is implicated in various diseases including cancer and chronic inflammation. The results indicated that the compound could inhibit the activation of key signaling molecules, thereby reducing cellular proliferation and promoting apoptosis. These findings underscore the compound's potential as a therapeutic agent in conditions where aberrant signaling pathways play a central role.

Despite its promising properties, the development of 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its chemical structure to enhance its efficacy and safety profile. Additionally, efforts are being made to evaluate its potential for combination therapies, where it could be used alongside existing treatments to improve patient outcomes. The collaborative nature of modern pharmaceutical research is evident in the interdisciplinary approach being taken to advance this compound's development.

In conclusion, 1-(4-ethylphenyl)-3-oxocyclobutane-1-carbonitrile represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents. As research continues to uncover its potential applications, this compound is poised to play a pivotal role in the future of drug discovery and treatment strategies.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd